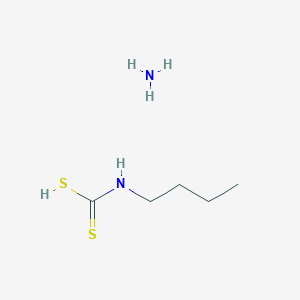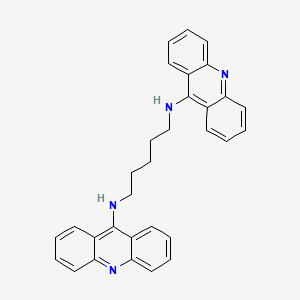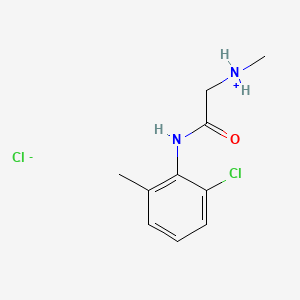![molecular formula C17H22ClN3O3 B15345503 N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1) CAS No. 54805-30-0](/img/structure/B15345503.png)
N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride (1/1): is a chemical compound with a complex structure that includes a diethylaminoethyl group, a nitroazulene moiety, and a carboximidic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride typically involves multiple steps. The initial step often includes the preparation of the nitroazulene core, which can be achieved through nitration reactions. The diethylaminoethyl group is then introduced via alkylation reactions, and the carboximidic acid group is formed through amidation or related reactions. The final step involves the formation of the hydrogen chloride salt to stabilize the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted azulene derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound can be used as a fluorescent probe due to its unique optical properties. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s binding affinity to specific targets, while the nitroazulene moiety can participate in redox reactions, influencing the compound’s biological activity. The carboximidic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethylaminoethanol: A related compound with similar diethylaminoethyl functionality.
2-Diethylaminoethyl Methacrylate: Another compound with a diethylaminoethyl group, used in polymer synthesis.
Uniqueness: N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride is unique due to the presence of the nitroazulene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific fluorescence or redox characteristics.
Eigenschaften
CAS-Nummer |
54805-30-0 |
|---|---|
Molekularformel |
C17H22ClN3O3 |
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-3-nitroazulene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O3.ClH/c1-3-19(4-2)11-10-18-17(21)15-12-16(20(22)23)14-9-7-5-6-8-13(14)15;/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21);1H |
InChI-Schlüssel |
KVJKGQCBJREQSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC(=C2C1=CC=CC=C2)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


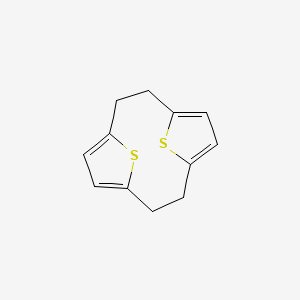

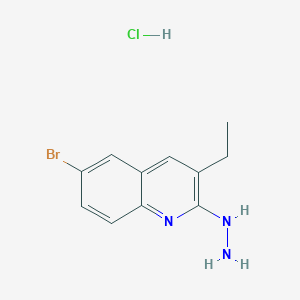
![3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene](/img/structure/B15345450.png)
![1-[2-[2-[Butoxy(methyl)phosphoryl]oxyethoxy-ethenylphosphoryl]oxyethoxy-methylphosphoryl]oxybutane](/img/structure/B15345451.png)
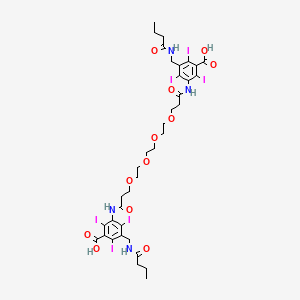
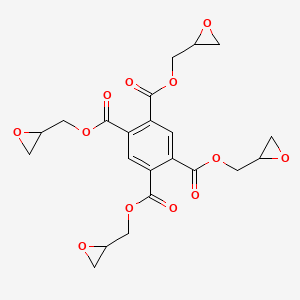
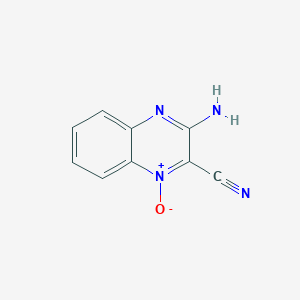

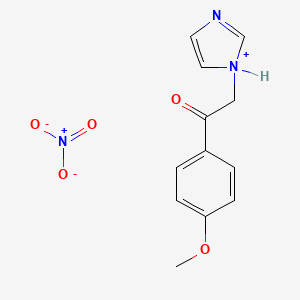
![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)
